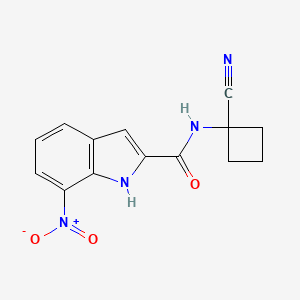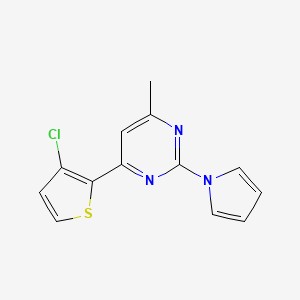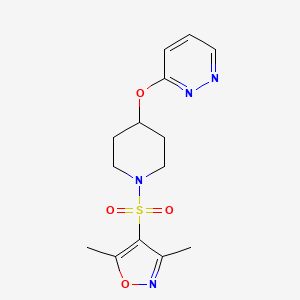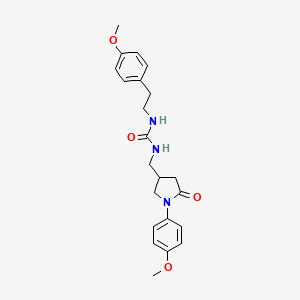
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It was first synthesized in 2005 by a team of researchers at the University of California, Los Angeles.
Mecanismo De Acción
The exact mechanism of action of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including glutamate and GABA. It also has antioxidant properties, which may help to protect neurons from damage.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the brain, improve blood flow, and increase the production of neurotrophic factors. It also has been shown to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animals. It also has a relatively low molecular weight, which makes it easier to administer and study. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide. One area of interest is in developing new formulations of the drug that are more effective at crossing the blood-brain barrier. Another area of interest is in studying the long-term effects of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide on neurological function and disease progression. Additionally, there is interest in studying the potential of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Métodos De Síntesis
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents and solvents, including acetonitrile, hydrochloric acid, and sodium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been the subject of several scientific studies, which have demonstrated its potential in treating various neurological disorders. Some of the disorders that N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been studied for include traumatic brain injury, stroke, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-8-14(5-2-6-14)17-13(19)10-7-9-3-1-4-11(18(20)21)12(9)16-10/h1,3-4,7,16H,2,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKRKDULGWXZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2713672.png)







![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2713684.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)
![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)

![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)
![5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2713692.png)